![molecular formula C17H24S B14423760 {[2-(2,2-Dimethyl-6-methylidenecyclohexyl)ethyl]sulfanyl}benzene CAS No. 84078-60-4](/img/structure/B14423760.png)
{[2-(2,2-Dimethyl-6-methylidenecyclohexyl)ethyl]sulfanyl}benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[2-(2,2-Dimethyl-6-methylidenecyclohexyl)ethyl]sulfanyl}benzene is an organic compound characterized by a complex structure that includes a benzene ring, a sulfanyl group, and a cyclohexyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(2,2-Dimethyl-6-methylidenecyclohexyl)ethyl]sulfanyl}benzene typically involves multiple steps. One common method starts with the preparation of the cyclohexyl moiety, which is then functionalized to introduce the sulfanyl group. The final step involves the attachment of the benzene ring. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound on a commercial scale.
化学反応の分析
Types of Reactions
{[2-(2,2-Dimethyl-6-methylidenecyclohexyl)ethyl]sulfanyl}benzene can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to alter the cyclohexyl moiety.
Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions on the benzene ring can introduce various functional groups.
科学的研究の応用
{[2-(2,2-Dimethyl-6-methylidenecyclohexyl)ethyl]sulfanyl}benzene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of {[2-(2,2-Dimethyl-6-methylidenecyclohexyl)ethyl]sulfanyl}benzene involves its interaction with specific molecular targets. The sulfanyl group can form bonds with various biomolecules, potentially altering their function. The compound may also interact with cellular pathways, influencing biological processes such as signal transduction and enzyme activity.
類似化合物との比較
Similar Compounds
- {[2-(2,2-Dimethylcyclohexyl)ethyl]sulfanyl}benzene
- {[2-(2,2-Dimethyl-6-methylcyclohexyl)ethyl]sulfanyl}benzene
Uniqueness
{[2-(2,2-Dimethyl-6-methylidenecyclohexyl)ethyl]sulfanyl}benzene is unique due to the presence of the methylidene group in the cyclohexyl moiety, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.
特性
CAS番号 |
84078-60-4 |
|---|---|
分子式 |
C17H24S |
分子量 |
260.4 g/mol |
IUPAC名 |
2-(2,2-dimethyl-6-methylidenecyclohexyl)ethylsulfanylbenzene |
InChI |
InChI=1S/C17H24S/c1-14-8-7-12-17(2,3)16(14)11-13-18-15-9-5-4-6-10-15/h4-6,9-10,16H,1,7-8,11-13H2,2-3H3 |
InChIキー |
WSZCDHAITVKYQE-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCC(=C)C1CCSC2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


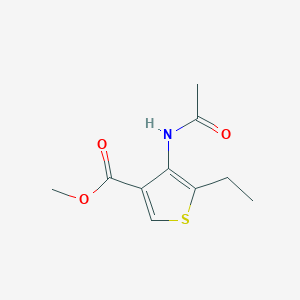
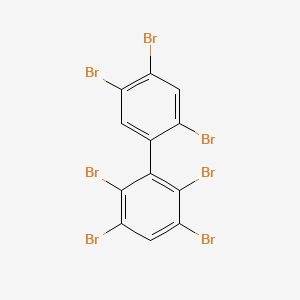
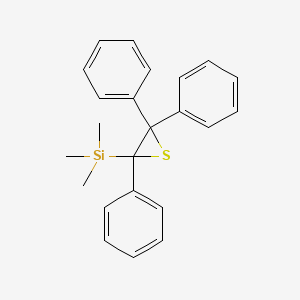
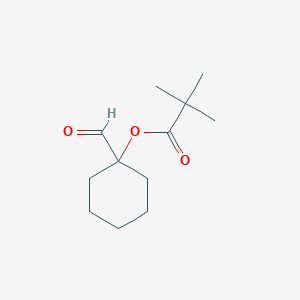
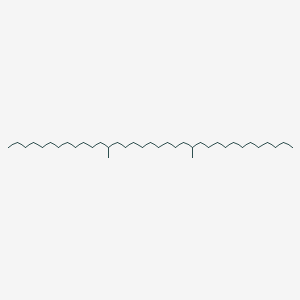
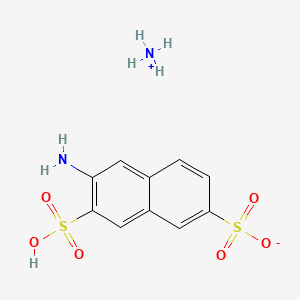
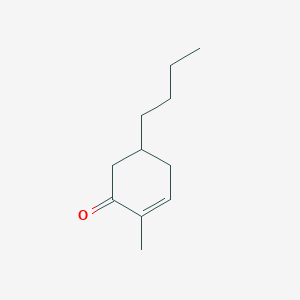
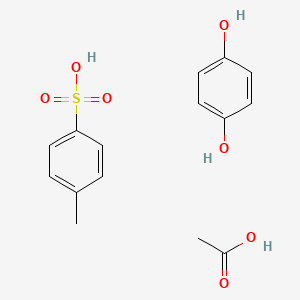
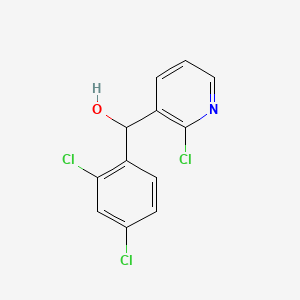
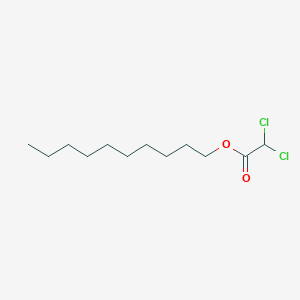
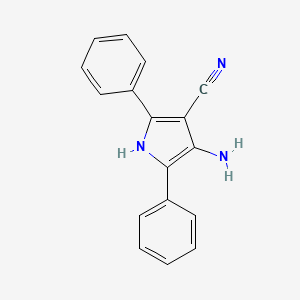
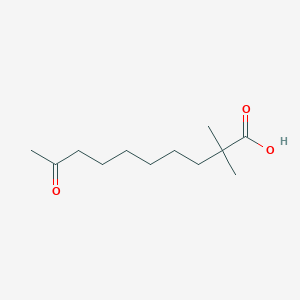
![N'-{4-[(1,3-Benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14423745.png)
![2-[2-(1,3-Dioxolan-2-yl)ethyl]cyclohepta-3,5-dien-1-one](/img/structure/B14423747.png)
